3-((1H-1,2,4-triazol-1-yl)methyl)aniline dihydrochloride
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Overview
Description
3-((1H-1,2,4-triazol-1-yl)methyl)aniline dihydrochloride is a chemical compound that features a triazole ring attached to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, a five-membered ring containing three nitrogen atoms, imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-1,2,4-triazol-1-yl)methyl)aniline dihydrochloride typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method involves the reaction of aniline with formaldehyde and a triazole precursor under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by precipitation or crystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified through recrystallization or chromatography to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
3-((1H-1,2,4-triazol-1-yl)methyl)aniline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aniline ring, enhancing the compound’s versatility for further applications .
Scientific Research Applications
3-((1H-1,2,4-triazol-1-yl)methyl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological targets makes it useful in the development of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 3-((1H-1,2,4-triazol-1-yl)methyl)aniline dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can inhibit the function of enzymes such as cytochrome P450, which is involved in drug metabolism and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: This compound also features a triazole ring attached to an aniline moiety but with different substituents, leading to variations in its chemical properties and applications.
4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Similar in structure but with the triazole ring attached at a different position on the aniline ring, affecting its reactivity and biological activity.
Uniqueness
The uniqueness of 3-((1H-1,2,4-triazol-1-yl)methyl)aniline dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13;;/h1-4,6-7H,5,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMSCMLKNOBCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=NC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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